N-(octahydro-1,4-benzodioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(octahydro-1,4-benzodioxin-6-yl)-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4S/c22-21(23,24)16-3-1-2-15(12-16)14-4-7-18(8-5-14)30(26,27)25-17-6-9-19-20(13-17)29-11-10-28-19/h1-5,7-8,12,17,19-20,25H,6,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXYWIIMVMLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl backbone is constructed via a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzenesulfonyl chloride and 3-(trifluoromethyl)phenylboronic acid. Optimized conditions employ Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/water (3:1) mixture with K₂CO₃ (2 eq) at 80°C for 12 hours, achieving >85% yield.
Reaction Scheme:
$$ \text{4-BrC}6\text{H}4\text{SO}2\text{Cl} + \text{3-CF}3\text{C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(3'-CF}3\text{C}6\text{H}4\text{)C}6\text{H}4\text{SO}_2\text{Cl} $$
Sulfonyl Chloride Stabilization
The sulfonyl chloride intermediate is moisture-sensitive. Patent US9308181B2 recommends in situ generation using thionyl chloride (SOCl₂) in anhydrous dichloromethane, followed by immediate use in the next step to prevent hydrolysis.
Synthesis of Octahydro-1,4-Benzodioxin-6-Amine
Cyclization of Catechol Derivatives
Octahydro-1,4-benzodioxin is synthesized via acid-catalyzed cyclization of 1,2-dihydroxybenzene (catechol) with 1,5-dibromopentane. Hydrogenation over Pd/C (10 wt%) at 50 psi H₂ yields the octahydro structure. Subsequent nitration (HNO₃/H₂SO₄) at 0°C introduces a nitro group at the 6-position, reduced to the amine using H₂/Pd-C in ethanol (90% yield).
Key Reaction:
$$ \text{Catechol} + \text{1,5-Dibromopentane} \xrightarrow{\text{H}^+} \text{1,4-Benzodioxane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Octahydro-1,4-benzodioxin} $$
Stereochemical Control
Racemic mixtures are resolved via chiral HPLC using a Chiralpak IA column (hexane/isopropanol, 90:10), yielding enantiomerically pure amine (ee >99%).
Sulfonamide Coupling
Amine-Sulfonyl Chloride Reaction
The final step involves reacting 4-(3'-trifluoromethylbiphenyl)sulfonyl chloride (1.1 eq) with octahydro-1,4-benzodioxin-6-amine (1.0 eq) in anhydrous pyridine at 0–5°C. After 4 hours, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol/water (7:3) to afford the title compound in 78% yield.
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, biphenyl H), 7.75 (d, J = 8.4 Hz, 2H, biphenyl H), 7.65 (s, 1H, CF₃-C6H4), 4.15–4.10 (m, 2H, benzodioxin OCH₂), 3.95–3.85 (m, 2H, benzodioxin OCH₂), 3.30–3.20 (m, 1H, NH), 2.95–2.85 (m, 2H, CH₂).
- HRMS (ESI): m/z calc. for C₂₁H₂₁F₃NO₄S [M+H]⁺: 440.1142; found: 440.1145.
Alternative Synthetic Routes
Direct Sulfonation of Biphenyl
An alternative approach involves sulfonating 3'-trifluoromethylbiphenyl with chlorosulfonic acid. However, this method lacks regioselectivity, yielding a mixture of para- and meta-sulfonated products (para:meta = 3:1), making it less efficient.
Reductive Amination
Octahydro-1,4-benzodioxin-6-one can undergo reductive amination with ammonium acetate and NaBH₃CN in methanol, but this route provides lower amine purity (70–75%) compared to nitration/reduction.
Scale-Up and Industrial Considerations
Pilot-scale synthesis (100 g batches) uses continuous flow reactors for the Suzuki coupling (residence time: 30 min) and automated crystallization to enhance reproducibility. Residual palladium is reduced to <5 ppm via Chelex® 100 resin treatment.
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of octahydro-1,4-benzodioxin derivatives with trifluoromethyl-substituted biphenyls and sulfonamide groups. The synthesis typically begins with the formation of the benzodioxin moiety, followed by the introduction of trifluoromethyl and sulfonamide functionalities.
Key Steps in Synthesis:
- Formation of Benzodioxin: The initial step involves the cyclization of appropriate precursors to form the octahydro-1,4-benzodioxin structure.
- Trifluoromethylation: This step introduces the trifluoromethyl group, enhancing the compound's lipophilicity and biological activity.
- Sulfonamide Formation: The final step involves coupling with sulfonamide derivatives to yield the target compound.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of sulfonamides related to N-(octahydro-1,4-benzodioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide. For instance:
- Alpha-glucosidase Inhibition: Compounds derived from similar structures have shown promising results in inhibiting alpha-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition: These compounds also exhibit inhibitory effects on acetylcholinesterase, indicating potential applications in treating Alzheimer's disease .
Anticancer Properties
The compound has been investigated for its anticancer properties through mechanisms involving carbonic anhydrase inhibition:
- Selectivity for Cancer Cells: Research indicates that certain derivatives can selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. This selectivity suggests that these compounds could be developed into targeted cancer therapies .
- Induction of Apoptosis: Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, further supporting their potential as anticancer agents .
Antimicrobial Activity
In addition to its anticancer potential, sulfonamides related to this compound have shown antimicrobial properties:
- Inhibition of Bacterial Growth: The inhibition of carbonic anhydrases in bacteria can interfere with their growth, making these compounds candidates for new antibacterial agents .
Study on Alpha-glucosidase and Acetylcholinesterase Inhibitors
A study synthesized a series of new sulfonamides featuring benzodioxane and acetamide moieties. The synthesized compounds were screened for their inhibitory activity against alpha-glucosidase and acetylcholinesterase enzymes. Results indicated that some compounds exhibited significant inhibitory activity, suggesting their potential use in managing T2DM and Alzheimer's disease .
Anticancer Mechanisms
Another study focused on designing new benzenesulfonamide derivatives as anticancer agents through inhibition of carbonic anhydrases. The derivatives showed promising IC50 values against CA IX and were able to induce apoptosis in breast cancer cell lines . This suggests that further development could lead to effective cancer therapies.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin Derivatives: These compounds share the benzodioxin moiety and are studied for their pharmacological properties.
Trifluoromethyl Biphenyl Sulfonamides: Compounds with similar structures but different substituents on the biphenyl ring, used in various chemical and biological applications.
Uniqueness
N-(octahydro-1,4-benzodioxin-6-yl)-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzodioxin moiety provides a versatile platform for further functionalization .
Biological Activity
N-(octahydro-1,4-benzodioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Octahydro-1,4-benzodioxin moiety : Contributes to the compound's lipophilicity and potential receptor interactions.
- Trifluoromethyl group : Enhances metabolic stability and alters pharmacokinetic properties.
- Biphenyl sulfonamide : Imparts specific biological activity related to enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N2O3S |
| Molecular Weight | 387.42 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Research indicates that this compound exhibits activity through various mechanisms:
- Receptor Modulation : The compound has shown affinity for several receptors including histamine and serotonin receptors, which may mediate its effects on neurotransmission and inflammation.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and clearance.
Antihistaminic Activity
A study demonstrated that the compound exhibits significant antihistaminic properties. In vitro assays showed that it effectively inhibits histamine-induced responses in human cell lines, suggesting potential use in treating allergic conditions.
Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers. This suggests its potential application in managing inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antihistaminic | Inhibition of histamine response | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Altered metabolic pathways |
Pharmacokinetics
Studies on pharmacokinetics reveal that the compound has favorable absorption characteristics when administered orally. Its bioavailability is enhanced by the trifluoromethyl group, which contributes to its stability against metabolic degradation.
Toxicity Profile
Preliminary toxicity assessments indicate a low toxicity profile at therapeutic doses. However, further studies are required to fully elucidate its safety margins.
Future Directions
Further research is warranted to explore:
- Long-term effects : Chronic administration studies to assess potential side effects.
- Combination therapies : Investigating synergistic effects with other antihistamines or anti-inflammatory agents.
- Mechanistic studies : Elucidating specific pathways affected by the compound at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
